5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that contains both thiazole and indole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which consists of sulfur and nitrogen atoms, contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 2-amino-1,3-thiazole with appropriate indole derivatives under specific conditions. One common method includes the condensation of 2-amino-1,3-thiazole with 3-methylindole-2-one in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The thiazole and indole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, the indole moiety can interact with various biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-thiazole: A simpler analog that lacks the indole moiety but retains the thiazole ring.
3-methylindole: Contains the indole moiety but lacks the thiazole ring.
5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol: A related compound with an oxadiazole ring instead of the indole ring.
Uniqueness
The uniqueness of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one lies in its combination of both thiazole and indole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H11N3OS/c1-6-8-4-7(10-5-17-12(13)15-10)2-3-9(8)14-11(6)16/h2-6H,1H3,(H2,13,15)(H,14,16) |
InChI Key |
PNFNFZMBTKZVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.